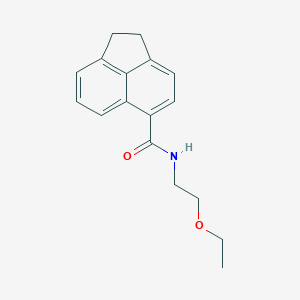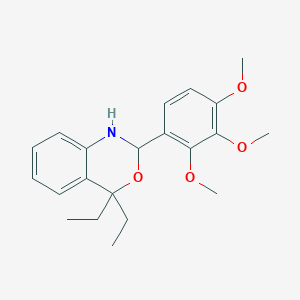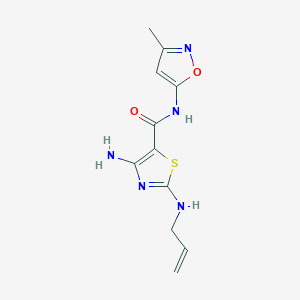
N-(2-ethoxyethyl)-1,2-dihydro-5-acenaphthylenecarboxamide
説明
N-(2-ethoxyethyl)-1,2-dihydro-5-acenaphthylenecarboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of acenaphthene derivatives. It has been extensively studied for its potential therapeutic applications in the field of neuroscience.
作用機序
N-(2-ethoxyethyl)-1,2-dihydro-5-acenaphthylenecarboxamide acts as a selective CB2 agonist, which activates the CB2 receptors present on immune cells and neurons. The activation of CB2 receptors leads to the inhibition of the release of pro-inflammatory cytokines, which reduces inflammation and pain. It also modulates the activity of microglia, which are the immune cells present in the brain, and plays a crucial role in the development of various neurological disorders.
Biochemical and Physiological Effects:
N-(2-ethoxyethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to have various biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines, which reduces inflammation and pain. It also modulates the activity of microglia, which plays a crucial role in the development of various neurological disorders. It has been shown to have potential therapeutic applications in the treatment of neuropathic pain, multiple sclerosis, and Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N-(2-ethoxyethyl)-1,2-dihydro-5-acenaphthylenecarboxamide in lab experiments is its selective CB2 agonist activity, which allows for the specific targeting of CB2 receptors. It also has a high affinity for CB2 receptors, which makes it a potent agonist. However, one of the limitations of using N-(2-ethoxyethyl)-1,2-dihydro-5-acenaphthylenecarboxamide in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
For research could include the development of more potent and selective CB2 agonists, the investigation of the potential use of N-(2-ethoxyethyl)-1,2-dihydro-5-acenaphthylenecarboxamide in the treatment of other neurological disorders, and the investigation of its potential use in combination therapy with other drugs.
科学的研究の応用
N-(2-ethoxyethyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It acts as a selective cannabinoid receptor type 2 (CB2) agonist, which is involved in the regulation of immune function and inflammation. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as neuropathic pain, multiple sclerosis, and Alzheimer's disease.
特性
IUPAC Name |
N-(2-ethoxyethyl)-1,2-dihydroacenaphthylene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-20-11-10-18-17(19)15-9-8-13-7-6-12-4-3-5-14(15)16(12)13/h3-5,8-9H,2,6-7,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTSMZPLPVQZBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC(=O)C1=CC=C2CCC3=C2C1=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyethyl)-1,2-dihydroacenaphthylene-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3,4-dimethoxyphenyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acrylamide](/img/structure/B4778774.png)
![5-cyclopropyl-4-({5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolyl}carbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4778801.png)
![4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol](/img/structure/B4778807.png)

![6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethoxyphenyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B4778818.png)

![3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4778825.png)
![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4778833.png)
![2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B4778844.png)
![N'-[(4-biphenylyloxy)acetyl]-3,4-dimethoxybenzohydrazide](/img/structure/B4778855.png)
![4-[3-(allyloxy)benzylidene]-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4778863.png)

![4-[4-(diethylamino)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4778867.png)